molecular formula C15H23N3O4 B2894896 tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate CAS No. 1699971-24-8

tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate

Cat. No.: B2894896
CAS No.: 1699971-24-8
M. Wt: 309.366
InChI Key: QCRVVXPPOKMTBT-UHFFFAOYSA-N
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Description

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-((4-methyl-2-nitrophenyl)amino)propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate typically involves the following steps:

  • Nitration: The starting material, 4-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group at the ortho position.

  • Amination: The nitro group is then reduced to an amine group, resulting in 4-methyl-2-nitroaniline.

  • Carbamate Formation: The amine group is reacted with tert-butyl chloroformate to form the carbamate group.

  • Alkylation: The resulting compound is then alkylated with 3-chloropropylamine to introduce the propyl chain.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Aniline derivatives.

  • Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a building block for the development of biologically active compounds. Medicine: Industry: It can be utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in drug design or as a chemical intermediate.

Comparison with Similar Compounds

  • N-tert-Butyl-N'-ethylurea: Similar carbamate structure but with different alkyl groups.

  • N-tert-Butyl-N'-methylurea: Similar carbamate structure with a methyl group instead of an ethyl group.

  • N-tert-Butyl-N'-phenylurea: Carbamate structure with a phenyl group.

This comprehensive overview provides a detailed understanding of tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[3-(4-methyl-2-nitroanilino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-11-6-7-12(13(10-11)18(20)21)16-8-5-9-17-14(19)22-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRVVXPPOKMTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCCNC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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